5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-pyridin-4-ylmethyl-1,5-dihydro-pyrrol-2-one
Description
The compound 5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-pyridin-4-ylmethyl-1,5-dihydro-pyrrol-2-one belongs to the pyrrol-2-one family, characterized by a five-membered lactam ring. Key structural features include:
- Furan-2-carbonyl group at position 4: Introduces a planar, electron-rich moiety for hydrogen bonding or dipole interactions.
- Pyridin-4-ylmethyl group at position 1: Enhances solubility via the pyridine nitrogen and allows for additional coordination sites.
- Hydroxyl group at position 3: Contributes to hydrogen-bonding capacity and acidity (pKa ~8–10).
Properties
Molecular Formula |
C23H20N2O5 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(pyridin-4-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H20N2O5/c1-2-29-17-6-3-5-16(13-17)20-19(21(26)18-7-4-12-30-18)22(27)23(28)25(20)14-15-8-10-24-11-9-15/h3-13,20,27H,2,14H2,1H3 |
InChI Key |
OBEOSQSLOYDRRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CC=NC=C3)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Synthesis
The structural formula of the compound can be broken down into several functional groups that contribute to its biological activity:
- Pyrrol-2-one : A core structure known for various biological activities.
- Furan-2-carbonyl : Contributes to the compound's reactivity and potential interactions with biological targets.
- Pyridine and phenyl groups : These aromatic systems can enhance the lipophilicity and binding affinity of the compound.
The synthesis of this compound typically involves multicomponent reactions (MCRs), which have been shown to effectively produce a variety of biologically active molecules. For example, MCRs can yield high purity compounds in good yields, facilitating the exploration of their biological properties .
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure is often correlated with enhanced free radical scavenging capabilities. Studies have shown that such compounds can protect cells from oxidative stress, which is a contributing factor in various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Preliminary studies suggest that derivatives of pyrrolidinone compounds possess antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes. This compound may exhibit similar activities, although specific studies are required to confirm its efficacy against various pathogens.
Anti-inflammatory Effects
Compounds with furan and pyridine moieties have been noted for their anti-inflammatory properties. The anti-inflammatory activity is likely mediated through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Case studies involving related compounds have demonstrated significant reductions in inflammation markers in vitro and in vivo .
Potential Applications
- Cancer Therapy : Due to its structural characteristics, this compound may interact with specific molecular targets involved in cancer progression.
- Neurological Disorders : Given its antioxidant potential, it could be explored as a treatment for neurodegenerative diseases.
- Infectious Diseases : Its antimicrobial properties could be harnessed in developing new antibiotics.
Study 1: Antioxidant Activity
In a study assessing the antioxidant capacity of various pyrrolidinone derivatives, it was found that compounds with similar structural features exhibited IC50 values in the micromolar range against DPPH radicals, indicating promising antioxidant activity.
Study 2: Anti-inflammatory Activity
A related compound was tested for its ability to inhibit COX-2 enzyme activity. Results showed a significant decrease in COX-2 expression levels in human cell lines treated with the compound, suggesting a potential pathway for therapeutic application in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenyl Ring
a) Ethoxy Positional Isomerism
- : The compound 5-(4-Ethoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-(2-furylmethyl)-1,5-dihydro-pyrrol-2-one features a 4-ethoxyphenyl group instead of 3-ethoxy. Additionally, the benzoyl group here contains fluoro and methoxy substituents, enhancing electron-withdrawing properties compared to the furan-2-carbonyl in the target compound .
- : 5-(4-Ethoxy-3-methoxy-phenyl)-4-(furan-2-carbonyl)-1-pyridin-3-ylmethyl-pyrrol-2-one introduces 3-methoxy and 4-ethoxy groups. The dual substitution increases steric hindrance and polarity, which could improve solubility but reduce membrane permeability compared to the target compound’s single 3-ethoxy group .
b) Halogenation and Aromatic Modifications
- : 5-(3-Chlorophenyl)-4-(furan-2-carbonyl)-1-(pyridin-2-yl)-pyrrol-2-one replaces the ethoxy group with a 3-chlorophenyl substituent. Chlorine’s strong electron-withdrawing effect may reduce the aromatic ring’s electron density, affecting interactions with hydrophobic pockets. The pyridin-2-yl group (vs.
Carbonyl Group Modifications
- : 4-(Benzofuran-2-carbonyl)-5-(3-ethoxy-phenyl)-1-(3-morpholin-4-yl-propyl)-pyrrol-2-one substitutes furan-2-carbonyl with benzofuran-2-carbonyl . The fused benzene ring increases hydrophobicity and surface area, likely enhancing binding to hydrophobic domains but reducing aqueous solubility. The morpholinylpropyl group introduces a tertiary amine, improving solubility and metabolic stability compared to the pyridin-4-ylmethyl group .
- : The compound 4-{4-[(3-Methylbenzyl)oxy]benzoyl}-5-(4-ethylphenyl)-1-(2-methoxyethyl)-pyrrol-2-one replaces furan-2-carbonyl with a 4-substituted benzoyl group. The bulky (3-methylbenzyl)oxy substituent creates significant steric hindrance, which may limit binding to shallow active sites but improve selectivity for deeper pockets .
Nitrogen Substituent Variations
- Pyridine vs. Other Heterocycles: The target compound’s pyridin-4-ylmethyl group offers a balance of hydrophilicity and coordination capacity. In contrast, describes compounds with pyrazolo-pyrimidine cores and chromenone systems, which are structurally distinct but share substituents like fluoro-isopropoxy groups. These differences highlight the importance of the pyrrol-2-one core in maintaining planarity and hydrogen-bonding capacity .
Hypothesized Activity Trends :
- Electron-withdrawing groups (e.g., Cl in ) may enhance binding to electron-rich targets but reduce metabolic stability.
- Bulkier substituents (e.g., benzofuran in ) likely improve target affinity but compromise solubility.
- Pyridine position (2 vs. 4) influences spatial alignment in binding pockets, as seen in vs. the target compound.
Preparation Methods
Condensation-Based Approaches
The foundational step in synthesizing pyrrol-2-one derivatives involves the condensation of aldehydes with glyoxylic acid. For the target compound, valeraldehyde (or its derivatives) reacts with glyoxylic acid (3 ) in the presence of morpholine to form a hydroxyfuranone intermediate (4 ). This intermediate undergoes subsequent functionalization:
-
Furanoyl Incorporation : The furan-2-carbonyl group is introduced via nucleophilic acyl substitution, typically using furan-2-carbonyl chloride under anhydrous conditions.
-
Pyridinylmethylation : The 1-pyridin-4-ylmethyl substituent is installed through reductive amination between the pyrrolidine nitrogen and pyridine-4-carbaldehyde, employing sodium cyanoborohydride in methanol.
A representative reaction sequence is outlined below:
Yields for this route typically range from 35–45%, with purity dependent on chromatographic separation.
Reductive Amination and Diastereomer Management
Reductive Amination Protocols
The critical step of introducing the pyridin-4-ylmethyl group employs reductive amination. Using sodium triacetoxyborohydride (STAB) in dichloromethane, the pyrrolidine nitrogen reacts with pyridine-4-carbaldehyde at 0–5°C. Key parameters include:
Diastereomer Separation Challenges
The synthesis generates diastereomers at the 3-hydroxy position, requiring resolution via:
-
Chiral HPLC : Using Chiralpak IC columns with ethanol/heptane (55:45) at 1.0 mL/min.
-
Crystallization : Diastereomeric enrichment through recrystallization in 2-propyl acetate, achieving >98% ee.
Chiral Pool and Enantioselective Synthesis
Epichlorohydrin-Based Routes
Utilizing (R)-epichlorohydrin (42 ) as a chiral precursor enables enantioselective construction of the pyrrolidone ring. The sequence involves:
-
Epoxide Ring-Opening : With ethyl magnesium bromide/CuI to install the propyl sidechain.
-
Lactonization : Cyclization under acidic conditions (HCl/EtOH) to form the dihydrofuran-2-one core.
This method achieves 82% enantiomeric excess, though requires costly chiral starting materials.
Stereochemical Resolution Techniques
Phenethylamine-Assisted Resolution
Racemic intermediates are resolved using (R)-phenethylamine (110 ), forming diastereomeric salts separable by crystallization. For the target compound:
-
Salt Formation : Racemic acid intermediate + (R)-phenethylamine in IPA/water (3:1)
-
Crystallization : Isopropyl acetate at −20°C yields enantiopure (>99%) product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Condensation/Amination | 45 | 95 | Scalable | Diastereomer separation needed |
| Chiral Pool | 62 | 99 | High enantiopurity | Expensive precursors |
| Stereochemical Resolution | 58 | 98 | Avoids chiral HPLC | Multi-step crystallization |
Q & A
Basic: What synthetic methodologies are optimal for preparing 5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-pyridin-4-ylmethyl-1,5-dihydro-pyrrol-2-one?
Answer:
The compound is synthesized via multi-component reactions (MCRs) or stepwise cyclization. Key steps include:
- Base-assisted cyclization : Aryl ketones and amines are condensed under basic conditions (e.g., KOH/EtOH) to form the pyrrolone core .
- Functionalization : The 4-position is modified via acyl transfer (e.g., furan-2-carbonyl chloride) under anhydrous conditions (CH₂Cl₂, 0–5°C) .
- Solvent optimization : Polar aprotic solvents (DMSO, DMF) improve yields (63–86%) .
Critical parameters : Temperature control (<5°C for acylation), stoichiometric ratios (1:1.2 for amine:ketone), and purification via column chromatography (EtOAc/PE gradients) .
Basic: How is structural confirmation achieved for this compound?
Answer:
Combined spectroscopic and analytical techniques are used:
- 1H/13C NMR : Confirm substituent positions (e.g., pyridin-4-ylmethyl at N1 via δ 4.5–5.0 ppm for CH₂) .
- FTIR : Hydroxy (ν 3200–3400 cm⁻¹) and carbonyl (ν 1680–1720 cm⁻¹) stretches validate functional groups .
- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 464.16) confirm the molecular formula .
Note : X-ray crystallography is recommended for resolving stereochemical ambiguities, though not explicitly reported for this compound .
Advanced: How does the electronic environment of substituents influence reactivity in cross-coupling reactions?
Answer:
The furan-2-carbonyl and ethoxy groups modulate electron density:
- Furan-2-carbonyl : Electron-withdrawing effects stabilize the pyrrolone ring, enabling regioselective electrophilic substitutions at C5 .
- 3-Ethoxy-phenyl : Electron-donating groups enhance nucleophilic reactivity at the hydroxy position (C3), facilitating esterification or alkylation .
Experimental validation : Substituent effects are studied via Hammett plots using derivatives with varying para-substituents (e.g., –NO₂, –OCH₃) .
Advanced: What mechanistic pathways explain unexpected byproducts during synthesis?
Answer:
Common side reactions include:
- Keto-enol tautomerization : The 3-hydroxy group tautomerizes under acidic conditions, leading to dimerization via Michael addition (mitigated by pH 7–8 buffers) .
- Nucleophilic displacement : Pyridin-4-ylmethyl groups may undergo SN2 reactions with excess alkylating agents (e.g., methyl iodide), requiring strict stoichiometric control .
Case study : A 15% yield reduction was observed when reaction temperatures exceeded 60°C due to furan ring decomposition .
Advanced: How can computational modeling guide SAR studies for this compound?
Answer:
- Docking studies : The pyridinylmethyl group shows strong π-π interactions with kinase ATP-binding pockets (e.g., CDK2, ∆G = -9.2 kcal/mol) .
- DFT calculations : HOMO-LUMO gaps (4.3 eV) predict redox stability, aligning with experimental cyclic voltammetry data .
Tools : Gaussian 09 (B3LYP/6-31G*) and AutoDock Vina are recommended for modeling .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., MTT assay for cytotoxicity, IC50 ± SEM) .
- Solvent effects : DMSO >1% alters membrane permeability; use PBS/EtOH mixtures .
Validation : Replicate studies with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Key Research Gaps
- In vivo pharmacokinetics : No data on bioavailability or metabolic pathways.
- Target selectivity : Limited profiling against off-target receptors (e.g., GPCRs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
